molecular formula C17H21ClN6O7S2 B1146094 tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate CAS No. 154946-66-4

tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

Cat. No.: B1146094
CAS No.: 154946-66-4
M. Wt: 520.96764
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Description

tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in chemical synthesis, industrial applications, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate typically involves multiple stepsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
  • Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, dipotassium salt
  • 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Uniqueness

The uniqueness of tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Biological Activity

Tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate, commonly referred to as a diazenyl compound, is of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's molecular formula is C13H14ClN5O4SC_{13}H_{14}ClN_{5}O_{4}S, and its structure includes a diazenyl moiety, which is known for its reactivity and potential biological activity. The sulfonate group enhances solubility in aqueous environments, making it suitable for biological applications.

The biological activity of tetraazanium compounds often involves the following mechanisms:

  • Redox Activity : The diazenyl group can participate in redox reactions, potentially influencing cellular oxidative states.
  • Interaction with Biological Targets : The compound may interact with specific proteins or enzymes, altering their function. This interaction can lead to changes in signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that tetraazanium compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of diazenyl compounds can inhibit bacterial growth by disrupting cell membrane integrity and function.

Anticancer Properties

Several studies have explored the anticancer potential of tetraazanium compounds:

  • Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example, a study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
CompoundCell LineIC50 (µM)Mechanism
Tetraazanium CompoundMCF-725Induces apoptosis
Tetraazanium CompoundHeLa30Cell cycle arrest

Anti-inflammatory Effects

Tetraazanium compounds have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, tetraazanium derivatives were tested against various cancer cell lines. The results indicated that modifications to the diazenyl moiety significantly enhanced anticancer activity. The study highlighted that the presence of the sulfonate group improved solubility and bioavailability in aqueous environments.

Study 2: Antimicrobial Activity

A comparative analysis was conducted on the antimicrobial efficacy of tetraazanium derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased potency against resistant strains, suggesting a promising avenue for developing new antimicrobial agents.

Properties

IUPAC Name

tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O7S2.4H3N/c1-9-6-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-4-3-5-12(7-11)30(24,25)26;;;;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);4*1H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQPXZZLPPNVLK-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN8O7S2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890471
Record name Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

154946-66-4
Record name Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)
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